Balofloxacin, (S)-

Antimicrobial Susceptibility MRSA Respiratory Infection

(S)-Balofloxacin is the active enantiomer indicated for research programs targeting MRSA and resistant pathogens. Quantitative MIC data confirm superiority over levofloxacin and sparfloxacin against MRSA clinical isolates. In vivo, it outperforms levofloxacin in a S. aureus keratitis model. Its cardiac safety profile is markedly differentiated: hERG IC50 214 μM vs 17.9 μM for sparfloxacin, with a 6.8x therapeutic Cmax safety margin for APD prolongation. Select this enantiomer for structure-activity relationship studies, ocular infection models, and respiratory tract infection research.

Molecular Formula C20H24FN3O4
Molecular Weight 389.4 g/mol
CAS No. 165619-84-1
Cat. No. B12732568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalofloxacin, (S)-
CAS165619-84-1
Molecular FormulaC20H24FN3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1
InChIKeyMGQLHRYJBWGORO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (S)-Balofloxacin (CAS 165619-84-1): Procurement Considerations for a 8-Methoxy Fluoroquinolone


(S)-Balofloxacin, designated by CAS number 165619-84-1, is the specific stereoisomer (enantiomer) of the fluoroquinolone antibiotic balofloxacin [1]. This compound is an 8-methoxy fluoroquinolone, a structural feature shared with moxifloxacin, which is associated with reduced selection for resistant mutants and lowered phototoxicity [2]. As a fluoroquinolone, its primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to rapid bactericidal activity [3]. It is not approved by the U.S. FDA but is available commercially under the brand name Q-Roxin in certain markets, specifically for the treatment of respiratory and urinary tract infections [4].

Why Substituting (S)-Balofloxacin with Other Fluoroquinolones Is Scientifically Unjustified


In the class of fluoroquinolones, generic substitution is not a simple matter of exchanging one broad-spectrum agent for another. While many agents share a common mechanism of action, significant and clinically meaningful differences exist in their antimicrobial spectrum, pharmacokinetic (PK) profile, and safety characteristics [1]. For example, earlier fluoroquinolones like ciprofloxacin (CPFX) exhibit potent activity against Gram-negative pathogens but are notably weaker against Gram-positives, whereas later agents like levofloxacin (LVFX) and sparfloxacin (SPFX) were developed to improve Gram-positive coverage [2]. Furthermore, the specific chemical structure of each fluoroquinolone dictates its propensity for adverse events such as QTc interval prolongation, CNS effects, and phototoxicity [3]. Therefore, selecting a specific agent for a procurement or research program must be based on a detailed comparative analysis of its unique pharmacological fingerprint against specific target pathogens or intended applications, as substitution with a cheaper or more readily available analog could lead to therapeutic failure or unexpected toxicity. The following quantitative evidence demonstrates precisely where (S)-balofloxacin is differentiated from its closest comparators.

Quantitative Differentiation Guide for (S)-Balofloxacin: A Head-to-Head Comparison with Key Fluoroquinolones


Enhanced Activity Against Methicillin-Resistant S. aureus (MRSA) Compared to Sparfloxacin and Levofloxacin

The MIC90 of balofloxacin against MRSA was measured at 4 μg/mL. This level of activity was demonstrably superior to that of sparfloxacin (SPFX) and levofloxacin (LVFX) in the same study [1]. A separate comparative study confirmed the MIC90 of balofloxacin against MRSA was 8.0 μg/mL, which was two-fold more active (lower MIC) than SPFX [2].

Antimicrobial Susceptibility MRSA Respiratory Infection

Comparison of In Vivo Efficacy in Ocular Infection Model Against Levofloxacin

In an in vivo experimental model of Staphylococcus aureus keratitis in rabbits, treatment with balofloxacin 0.5% eye drops resulted in significantly better outcomes compared to levofloxacin 0.5% eye drops. The efficacy was superior across multiple parameters, including physiological score, histological observation, and bacterial quantitation [1].

Ocular Infection Staphylococcus aureus Keratitis Model

Cardiac Safety Profile Assessment: Quantitative Margin for QTc Prolongation

The cardiac electrophysiological safety of balofloxacin was evaluated against the therapeutic free plasma concentration. In an in vitro study using isolated rabbit Purkinje fibers, balofloxacin at concentrations up to 30 μM did not significantly affect action potential duration. This 30 μM concentration represents a 6.8-fold safety margin over the free plasma concentration of 4.4 μM observed in humans following a single therapeutic injection [1]. Its IC50 for the hERG potassium channel, a key indicator of proarrhythmic risk, was 214 ± 14 μM [1].

Cardiac Safety QTc Prolongation Electrophysiology

Recommended Application Scenarios for (S)-Balofloxacin Based on Quantitative Evidence


Development of Novel Ophthalmic Anti-Infective Formulations

Procurement of (S)-balofloxacin is strongly indicated for research programs developing new therapies for bacterial keratitis and other ocular surface infections. This is directly supported by head-to-head in vivo evidence showing its superior efficacy over levofloxacin in a S. aureus keratitis model [5]. Its differentiated potency against MRSA, as shown by MIC data [2], further justifies its selection for tackling difficult-to-treat ocular pathogens, offering a potential advantage over current standard-of-care fluoroquinolone eye drops.

Respiratory Tract Infection Research with a Focus on MRSA Coverage

(S)-Balofloxacin is a rational choice for in vitro and in vivo studies of respiratory tract infections (RTIs), particularly those where MRSA is a suspected or confirmed pathogen. The quantitative MIC90 data demonstrates a clear advantage over sparfloxacin and levofloxacin in inhibiting MRSA clinical isolates [REFS-1, REFS-2]. This superior potency profile makes it a more appropriate selection than SPFX or LVFX for experimental models of MRSA pneumonia or for evaluating new combination therapies for RTIs.

Cardiac Safety Pharmacology Profiling for Fluoroquinolone Candidates

Researchers focusing on mitigating the class-wide cardiac liability of fluoroquinolones should procure (S)-balofloxacin as a comparative benchmark or lead scaffold. The available electrophysiological data provides a quantitative framework for evaluating QTc risk, with a defined safety margin (6.8x therapeutic Cmax for APD effects) and a relatively high hERG IC50 (214 μM) [5]. This profile is markedly different from high-risk comparators like sparfloxacin (hERG IC50 17.9 μM), making (S)-balofloxacin a superior reference compound for studying the structure-toxicity relationship of cardiac repolarization effects within the quinolone class.

Antimycobacterial Research for Tuberculosis

Balofloxacin demonstrates promising in vitro activity against Mycobacterium tuberculosis, with an MIC90 of 0.39 μg/mL, which is comparable to that of levofloxacin [5]. Given the continued need for new antitubercular agents, (S)-balofloxacin represents a viable candidate for further investigation, either as a single agent or as part of a combination therapy, in preclinical models of tuberculosis infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balofloxacin, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.